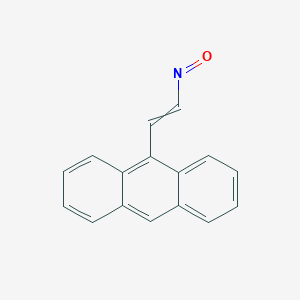
9-(2-Nitrosoethenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Nitrosoethenyl)anthracene: is an organic compound with the molecular formula C16H11NO2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a nitroso group attached to an ethenyl group at the 9th position of the anthracene structure. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Nitrosoethenyl)anthracene typically involves the nitration of anthracene followed by a series of chemical reactions to introduce the nitroso and ethenyl groups. One common method includes the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 9-nitroanthracene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in 9-aminoanthracene.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Nitroso Group Introduction: The diazonium salt is then reacted with an appropriate reagent to introduce the nitroso group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 9-(2-Nitrosoethenyl)anthracene can undergo oxidation reactions, where the nitroso group is converted to a nitro group.
Reduction: The compound can be reduced to form 9-(2-Aminoethenyl)anthracene.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) or alkylating agents.
Major Products:
Oxidation: 9-(2-Nitroethenyl)anthracene.
Reduction: 9-(2-Aminoethenyl)anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Photophysical Studies: Due to its unique structure, 9-(2-Nitrosoethenyl)anthracene is used in photophysical studies to understand the behavior of excited states and energy transfer processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Drug Development: It is investigated for potential use in drug development due to its ability to interact with biological molecules.
Industry:
Organic Light-Emitting Diodes (OLEDs): The compound is explored for use in OLEDs due to its photophysical properties.
Sensors: It is used in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 9-(2-Nitrosoethenyl)anthracene involves its interaction with molecular targets through its nitroso and ethenyl groups. The nitroso group can participate in redox reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to changes in the electronic structure of the compound, affecting its photophysical properties and reactivity.
相似化合物的比较
- 9-(2-Nitrovinyl)anthracene
- 9-(2-Aminoethenyl)anthracene
- 9-(2-Hydroxyethenyl)anthracene
Comparison:
- 9-(2-Nitrovinyl)anthracene: Similar in structure but with a nitro group instead of a nitroso group, leading to different reactivity and photophysical properties.
- 9-(2-Aminoethenyl)anthracene: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
- 9-(2-Hydroxyethenyl)anthracene: The presence of a hydroxy group imparts different solubility and hydrogen bonding characteristics.
Uniqueness: 9-(2-Nitrosoethenyl)anthracene is unique due to the presence of the nitroso group, which imparts specific redox properties and reactivity that are not observed in its analogs with different functional groups.
属性
CAS 编号 |
193280-01-2 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC 名称 |
9-(2-nitrosoethenyl)anthracene |
InChI |
InChI=1S/C16H11NO/c18-17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H |
InChI 键 |
RLQKFFZZSFJMTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CN=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
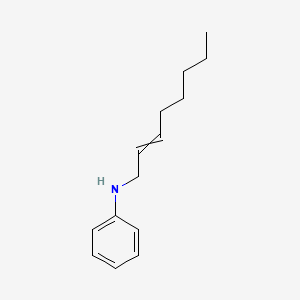

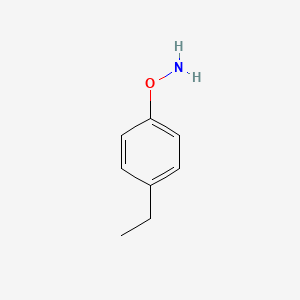
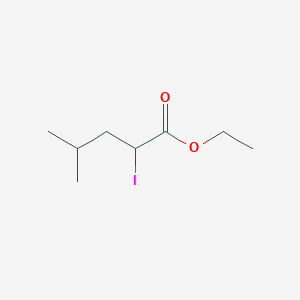
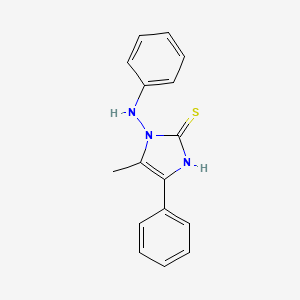

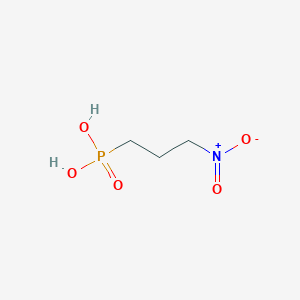

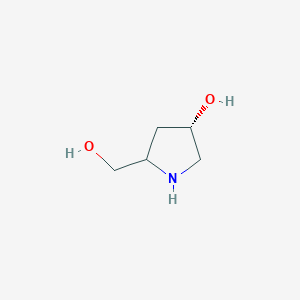
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
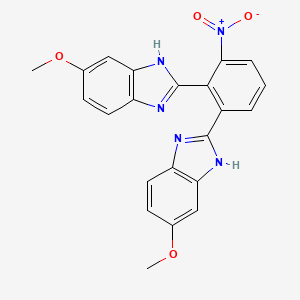
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
